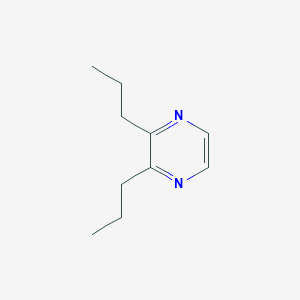
Pyrazine, 2,3-dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine, 2,3-dipropyl- is a heterocyclic aromatic organic compound. It belongs to the class of pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The compound has a molecular formula of C10H16N2 and is known for its distinct chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine, 2,3-dipropyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dipropyl-1,4-diaminobenzene with a suitable oxidizing agent can lead to the formation of the desired pyrazine derivative. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazine, 2,3-dipropyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures. The choice of reagents and catalysts is crucial in achieving efficient production.
化学反応の分析
Types of Reactions
Pyrazine, 2,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazine, 2,3-dipropyl- can yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives with varying degrees of saturation.
科学的研究の応用
Pyrazine, 2,3-dipropyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
作用機序
The mechanism of action of pyrazine, 2,3-dipropyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Pyrazine: The parent compound with no alkyl substituents.
2,3-Dimethylpyrazine: A similar compound with methyl groups at positions 2 and 3.
2,5-Dimethylpyrazine: Another derivative with methyl groups at positions 2 and 5.
Uniqueness
Pyrazine, 2,3-dipropyl- is unique due to the presence of propyl groups at positions 2 and 3, which can influence its chemical reactivity and biological activity. The longer alkyl chains compared to methyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other pyrazine derivatives .
特性
CAS番号 |
64931-20-0 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC名 |
2,3-dipropylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-3-5-9-10(6-4-2)12-8-7-11-9/h7-8H,3-6H2,1-2H3 |
InChIキー |
CLZOOLYKDCPFTO-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC=CN=C1CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



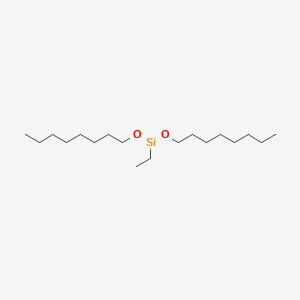
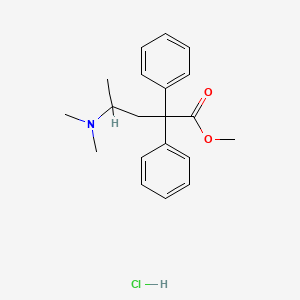
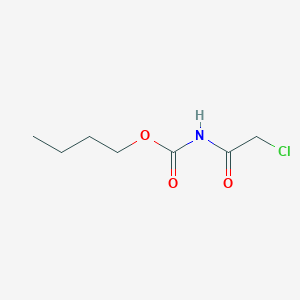
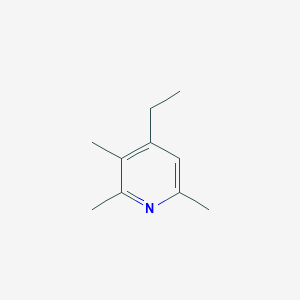
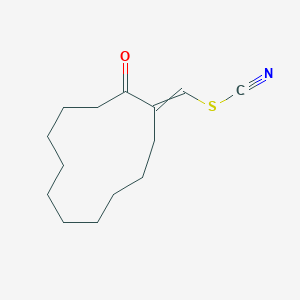

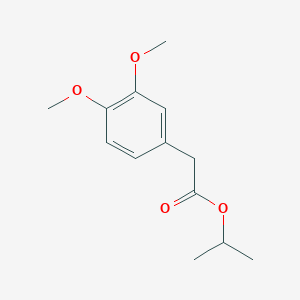
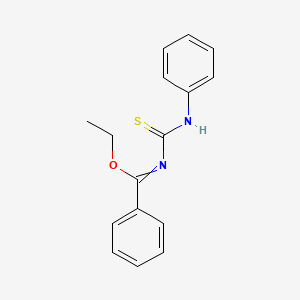
![Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury](/img/structure/B14503505.png)
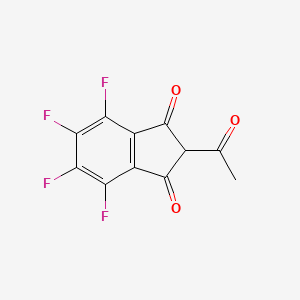

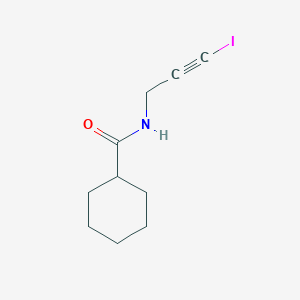
![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
